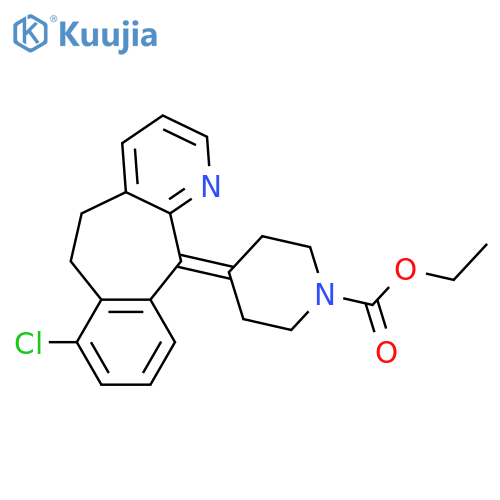Cas no 1346602-19-4 (8-Dechloro-7-chloro Loratadine)

1346602-19-4 structure
商品名:8-Dechloro-7-chloro Loratadine
CAS番号:1346602-19-4
MF:C22H23ClN2O2
メガワット:382.883224725723
CID:4555329
8-Dechloro-7-chloro Loratadine 化学的及び物理的性質
名前と識別子
-
- 8-Dechloro-7-chloro Loratadine
-
- インチ: 1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3
- InChIKey: LMPBOVWBDYPSQM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1CCC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1
計算された属性
- せいみつぶんしりょう: 382.1448057 g/mol
- どういたいしつりょう: 382.1448057 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 382.9
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 42.4
8-Dechloro-7-chloro Loratadine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D226325-50mg |
8-Dechloro-7-chloro Loratadine |
1346602-19-4 | 50mg |
$ 1918.00 | 2023-04-17 | ||
| TRC | D226325-5mg |
8-Dechloro-7-chloro Loratadine |
1346602-19-4 | 5mg |
$ 253.00 | 2023-04-17 |
8-Dechloro-7-chloro Loratadine 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
1346602-19-4 (8-Dechloro-7-chloro Loratadine) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
